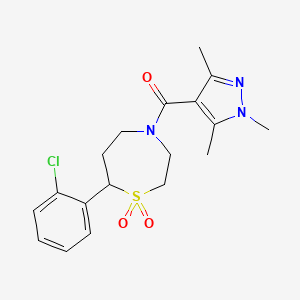
7-(2-chlorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1lambda6,4-thiazepane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1lambda6,4-thiazepane-1,1-dione is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-(2-chlorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1lambda6,4-thiazepane-1,1-dione (CAS Number: 1797907-80-2) is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of the compound is C18H22ClN3OS, with a molecular weight of 363.9 g/mol. The structure features a thiazepane ring fused with a pyrazole moiety, which is known for conferring various pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors including chlorophenyl derivatives and pyrazole intermediates. The synthetic route often employs methods such as condensation reactions followed by cyclization to form the thiazepane structure.
Antifungal Activity
Research indicates that compounds with similar structures exhibit promising antifungal properties. For instance, derivatives of pyrazole have shown significant activity against pathogenic fungi and Mycobacterium tuberculosis. The presence of the pyrazole scaffold in this compound suggests potential antifungal efficacy based on structural analogs .
Antitubercular Activity
The compound's structural similarity to known antitubercular agents raises the possibility of it possessing similar activity. Studies have demonstrated that pyrazole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting that this compound may also be effective against this pathogen .
Case Studies and Research Findings
- Antifungal Efficacy : A study evaluating various pyrazole derivatives found that compounds with similar substituents to those in our target compound showed significant antifungal activity against multiple strains .
- Antitubercular Properties : Another investigation into 3-(4-chlorophenyl)-4-substituted pyrazoles revealed promising results against Mycobacterium tuberculosis H37Rv, indicating that modifications around the pyrazole ring can enhance biological activity .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antifungal | Pyrazole Derivatives | Significant inhibition against fungal strains |
| Antitubercular | Pyrazole Derivatives | Effective against Mycobacterium tuberculosis |
| Enzyme Inhibition | Various Analogues | Disruption of key metabolic pathways |
Table 2: Structural Features Influencing Activity
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Substituent | Enhances lipophilicity and membrane penetration |
| Pyrazole Core | Critical for biological interactions |
| Thiazepane Ring | Potentially stabilizes active conformation |
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-12-17(13(2)21(3)20-12)18(23)22-9-8-16(26(24,25)11-10-22)14-6-4-5-7-15(14)19/h4-7,16H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMENJVPXEXDWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














